[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
Description
This compound is a structurally complex methanone derivative featuring two heterocyclic moieties: a substituted isoxazole and a trifluoromethyl-containing diazepine ring. The isoxazole ring is substituted with a 2-chloro-6-fluorophenyl group and a methyl group, while the diazepine ring includes a trifluoromethyl group, enhancing its lipophilicity and metabolic stability . Its molecular formula is C₂₁H₁₇ClF₄N₃O₂ (calculated based on structural analogs), with a molecular weight of approximately 454.83 g/mol.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF4N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)19)16(26)25-7-5-12(17(20,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGBIVHQRHIRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone, with CAS number 439096-47-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 418.2 g/mol. The structure features a combination of isoxazole and diazepine rings, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Notably, it has been studied for its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the synthesis of prostaglandins involved in pain and inflammation.
Biological Activity
Research indicates that the compound exhibits significant inhibitory activity against mPGES-1. In vitro studies have reported an IC50 value of approximately 8 nM, demonstrating its potency as an mPGES-1 inhibitor. Additionally, it has shown effective inhibition in human whole blood assays with an IC50 value of 249.9 nM .
Table 1: Biological Activity Summary
| Biological Target | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| mPGES-1 | Inhibition | 8 | |
| Human Whole Blood | Inhibition | 249.9 |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation in a rodent model of LPS-induced thermal hyperalgesia with an effective dose (ED50) of 36.7 mg/kg .
- Selectivity Profile : The compound exhibited good selectivity over other prostanoid synthases and cyclooxygenases (COX-1 and COX-2), which are often implicated in side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Pharmacokinetics : The compound showed favorable pharmacokinetic properties, including good oral bioavailability and central nervous system penetration in rat models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining isoxazole and diazepine rings. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Heterocyclic Core Differences: The target compound’s isoxazole-diazepine hybrid contrasts with triazole-based analogs (e.g., Metconazole) or benzoic acid derivatives (e.g., Acifluorfen). Isoxazoles are less common in agrochemicals but prevalent in CNS drugs due to their stability and hydrogen-bonding capacity .
Substituent Effects: Trifluoromethyl Group: Present in both the target compound and Acifluorfen, this group enhances lipid solubility and resistance to metabolic degradation. In Acifluorfen, it aids in herbicidal activity by disrupting membrane integrity . Halogenation (Cl/F): The 2-chloro-6-fluorophenyl group in the target compound may reduce off-target interactions compared to non-halogenated analogs, as seen in sulfonyl-containing triazoles .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of isoxazole and diazepine precursors, contrasting with simpler triazole formations (e.g., sodium ethoxide-mediated reactions for triazole-thioethanones) .
Research Implications and Limitations
- Further studies on kinase or GPCR binding are needed.
- Agrochemical Relevance : While trifluoromethyl groups are common in herbicides (e.g., Acifluorfen), the target compound’s isoxazole-diazepine core may limit agrochemical utility due to higher synthetic cost .
- Contradictions : highlights sulfonyl groups for solubility, which the target compound lacks. This may necessitate formulation adjustments for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
